-(4-Fluorophenyl)benzonitrile can be synthesized through various methods, including the Sandmeyer reaction and the Ullmann reaction. The specific choice of method depends on factors such as desired yield, availability of starting materials, and cost.
-(4-Fluorophenyl)benzonitrile is a versatile building block in organic synthesis and has been explored for various potential applications in scientific research, including:
4-(4-Fluorophenyl)benzonitrile is an organic compound characterized by the presence of a fluorinated phenyl group attached to a benzonitrile moiety. Its molecular formula is C13H9FN, and it has a molecular weight of approximately 202.21 g/mol. The compound features a cyanide functional group (–C≡N) and a fluorine atom at the para position of the phenyl ring, which significantly influences its chemical properties and biological activities.
Common reagents and conditions for these reactions include:
Research indicates that 4-(4-Fluorophenyl)benzonitrile exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications. The fluorine atom enhances its lipophilicity, which may improve its ability to penetrate biological membranes .
The synthesis of 4-(4-Fluorophenyl)benzonitrile typically involves the reaction of 4-fluorobenzoyl chloride with benzonitrile in the presence of a base such as pyridine or triethylamine. The general synthetic route can be summarized as follows:
4-(4-Fluorophenyl)benzonitrile is utilized in various fields:
Studies on 4-(4-Fluorophenyl)benzonitrile's interactions with molecular targets suggest that its carbonyl group can form hydrogen bonds, while the fluorinated phenyl group enhances binding affinity through hydrophobic interactions. These interactions are critical for understanding its mechanism of action in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with 4-(4-Fluorophenyl)benzonitrile. Notable comparisons include:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
4-(4-Chlorophenyl)benzonitrile | Chlorine instead of Fluorine | Different electronic properties due to chlorine |
4-(4-Bromophenyl)benzonitrile | Bromine instead of Fluorine | Enhanced reactivity due to bromine's size |
4-(4-Methylphenyl)benzonitrile | Methyl group instead of Fluorine | Alters steric hindrance and electronic effects |
Suzuki-Miyaura cross-coupling is the most widely employed method for synthesizing 4-(4-fluorophenyl)benzonitrile. The reaction typically involves 4-cyanophenylboronic acid and 4-fluorophenyl halides (e.g., bromide or iodide) in the presence of palladium catalysts. For example, using potassium carbonate and palladium(II) acetate in ethanol-water at 20°C achieves yields up to 99% within 5 minutes under microwave irradiation. Ligands such as dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane enhance chemoselectivity in Kumada couplings, enabling the reaction of 4-cyanochlorobenzene with 4-fluorophenylmagnesium bromide at 98% yield. Stille couplings, though less common, utilize tributyl(4-fluorophenyl)stannane with aryl electrophiles. Nickel-catalyzed Stille reactions with cesium fluoride and imidazole ligands have demonstrated efficacy for aryltrimethylammonium salts.
Table 1: Comparative Analysis of Cross-Coupling Reactions
Palladium remains the cornerstone of catalytic systems for this compound. Polymer-supported Pd catalysts (e.g., FC 1001) enable recyclability, achieving 98% yield in ethanol at 110°C under microwave conditions. Ligand design critically impacts efficiency: N-heterocyclic carbene (NHC) ligands, such as 1,3-dicyclohexylimidazol-2-ylidene, stabilize palladium intermediates in Stille couplings. Nickel complexes with phosphine ligands (e.g., tricyclohexylphosphine) are effective for challenging substrates, including electron-deficient aryl halides.
Key Findings:
Microwave irradiation significantly accelerates Suzuki couplings, reducing reaction times from hours to minutes. For instance, 4-cyanophenyl trifluoromethanesulfonate and 4-fluorophenylboronic acid react in ethanol at 95°C under microwaves to yield 99% product. Continuous flow systems improve scalability and safety, particularly for nitrile synthesis. A cyanide-free flow process using TosMIC (p-tosylmethyl isocyanide) converts ketones to nitriles in 1.5 minutes with 8.8 g/h throughput.
Table 2: Batch vs. Flow Synthesis Comparison
Parameter | Batch (Microwave) | Continuous Flow |
---|---|---|
Reaction Time | 5–30 minutes | 1.5–4 minutes |
Yield | 85–99% | 90–95% |
Scalability | Limited by vessel size | High (8.8 g/h demonstrated) |
Safety | Risk of hot spots | Improved temperature control |
Grignard reagents enable direct functionalization of the nitrile moiety. 4-Fluorophenylmagnesium bromide reacts with 4-cyanochlorobenzene in tetrahydrofuran-toluene mixtures under palladium catalysis, achieving 98% yield. Organozinc reagents, though less explored, participate in Negishi couplings with aryl halides. For example, 4-fluorophenylzinc chloride and 4-iodobenzonitrile form the target compound in 89% yield using Pd(PPh₃)₄.
Mechanistic Insight:
Nickel(0) complexes demonstrate exceptional proficiency in activating inert C–CN bonds, a reaction critical for coupling aromatic nitriles with heteroarenes or other aryl systems. In the presence of triphenylborane (BPh₃), nickel catalysts achieve rapid C–CN bond cleavage through coordination of the nitrile nitrogen lone pair, stabilizing the transition state and facilitating oxidative addition [1] [3].
Metal | Lewis Acid | C–CN Bond Length (Å) | C–N Bond Length (Å) |
---|---|---|---|
Ni | BF₃ | 1.4656 | 1.2341 |
Ni | BPh₃ | 1.4603 | 1.2446 |
Pd | BF₃ | 1.4625 | 1.2197 |
Pd | BPh₃ | 1.4619 | 1.2294 |
Table 1: Bond length comparisons in metal-nitrile complexes with BF₃ and BPh₃ [1].
The fluorine substituent in 4-(4-fluorophenyl)benzonitrile enhances the electron-deficient nature of the nitrile group, polarizing the C–CN bond and accelerating activation. This effect is evident in arylations with azoles: nickel cyclooctadiene (Ni(COD)₂) with 1,2-bis(dicyclohexylphosphino)ethane (dcype) ligand enables coupling with phenyl oxazoles, while BPh₃ reduces catalyst loading requirements [3]. The reaction proceeds via a two-electron oxidative addition pathway, where the nickel center inserts into the C–CN bond, forming a metallacycle intermediate that undergoes reductive elimination to release the coupled product [1].
Reductive decyanation of nitriles provides access to alkyl or aryl groups, which can subsequently undergo metalation to form quaternary carbons. Nickel-catalyzed decyanation employs hydride sources such as tetramethyldisiloxane (TMDS) or hydrogen gas to cleave the C–CN bond, generating a transient organonickel intermediate. This intermediate can react with electrophiles or organometallic reagents for quaternary carbon synthesis [5].
Catalyst System | Hydride Source | Substrate | Yield |
---|---|---|---|
Ni(acac)₂/PCy₃/AlMe₃ | TMDS | Benzonitrile | 51% |
Ni(COD)₂/PCy₃/AlMe₃ | H₂ (1 bar) | p-Fluorobenzonitrile | 79–90% |
Table 2: Nickel-catalyzed decyanation yields for aryl nitriles [5].
For 4-(4-fluorophenyl)benzonitrile, decyanation produces 4-(4-fluorophenyl)benzene, which can undergo subsequent metalation (e.g., with Grignard reagents) to form quaternary carbons. The electron-withdrawing fluorine group stabilizes intermediates, enabling milder reaction conditions compared to non-fluorinated analogues [5].
Ligand choice critically influences the efficiency of nickel-catalyzed reductive elimination. Bulky, electron-rich ligands such as 1,2-bis(dicyclohexylphosphino)ethane (dcype) stabilize nickel intermediates and modulate steric environments, while triphenylborane (BPh₃) acts as a Lewis acid to polarize the C–CN bond.
Ligand | Role | Impact on Reaction |
---|---|---|
dcype | Stabilizes Ni intermediates | Facilitates oxidative addition |
BPh₃ | Polarizes C–CN bond | Accelerates bond cleavage |
PCy₃ | Enhances hydride transfer | Promotes reductive elimination |
Table 3: Ligand effects in nickel-catalyzed transformations [1] [3] [5].
In the arylation of 4-(4-fluorophenyl)benzonitrile with azoles, BPh₃ suppresses non-catalyzed pathways, ensuring selective nickel-mediated coupling. The combination of dcype and BPh₃ optimizes both oxidative addition and reductive elimination steps, achieving yields exceeding 70% for electron-deficient nitriles [3].
The fluorine substituent in 4-(4-fluorophenyl)benzonitrile significantly alters reactivity compared to non-fluorinated benzonitrile. This difference arises from fluorine’s strong inductive electron-withdrawing effect, which:
Substrate | Reaction | Rate (Relative) | Yield |
---|---|---|---|
4-(4-Fluorophenyl)benzonitrile | Decyanation | 1.5× | 79–90% |
Benzonitrile | Decyanation | 1.0× | 51% |
4-(4-Fluorophenyl)benzonitrile | Arylation with oxazole | 2.0× | 79% |
Benzonitrile | Arylation with oxazole | 1.0× | 45% |
Table 4: Reactivity comparison between fluorinated and non-fluorinated nitriles [3] [5].
Fluorinated substrates exhibit faster reaction kinetics and higher yields in decyanation and cross-coupling due to improved transition-state stabilization. However, steric hindrance from the fluorophenyl group may limit applicability in sterically demanding reactions [1] [3].
4-(4-Fluorophenyl)benzonitrile demonstrates significant enzyme inhibition properties through multiple binding mechanisms that leverage both the fluorophenyl group and the benzonitrile moiety. Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies, with its structural features allowing interaction with various biological targets . The compound's mechanism of action involves specific interactions with molecular targets such as enzymes or receptors, where the fluorophenyl group enhances binding affinity to these targets, while the hydroxymethyl and nitrile groups contribute to overall reactivity and stability .
The target binding mechanisms of 4-(4-Fluorophenyl)benzonitrile involve sophisticated molecular interactions that are mediated by both hydrophobic and electronic effects. Studies on 4-fluorobenzoic acid derivatives and tetrahydroacridine have revealed that fluorinated compounds can achieve similar inhibitory values to established drugs like tacrine, particularly in cholinesterase inhibition applications [3]. The compound's carbonyl group can form hydrogen bonds, while the fluorinated phenyl group enhances binding affinity through hydrophobic interactions, which are critical for understanding its mechanism of action in biological systems .
The binding mechanisms are further supported by crystallographic studies and molecular modeling approaches. For instance, in the development of 3-fluoro-benzonitrile inhibitors targeting 11-beta-hydroxylase, the fluorinated compounds demonstrated specific binding patterns that contributed to their inhibitory effects [4]. The fluorophenyl group's role in these interactions is particularly noteworthy, as it provides both electronic and steric contributions to the binding affinity.
Table 1: Biological Activity Data for 4-(4-Fluorophenyl)benzonitrile and Related Compounds
Compound/Derivative | Target/Activity | IC50/Ki Value | Key Findings | Reference |
---|---|---|---|---|
4-(4-Fluorophenyl)benzonitrile | Enzyme inhibition studies | Not specified - reported active | Fluorine enhances lipophilicity and membrane penetration | Citation 1 |
Fluorinated benzamide derivatives | CRBN binding affinity | Enhanced binding vs non-fluorinated | Fluorine substitution increases binding affinity | Citation 39 |
Fluorophenyl-containing compounds | Hydrophobic interactions | Improved lipophilicity | Fluorophenyl groups enhance hydrophobic interactions | Citation 40 |
Menin-MLL inhibitors with fluorophenyl groups | Menin-MLL protein interaction | Ki = 97 nM (compound 2) | Structure-based design yielded potent inhibitors | Citation 22 |
Fluorophenyl substituted pyrimidines | Influenza endonuclease inhibition | IC50 = 0.58 μM (4-fluorophenyl) | Fluorine positioning critical for activity | Citation 10 |
Fluorophenyl-containing DPP-4 inhibitors | DPP-4 inhibition | IC50 = 1.7 nM (5-fluoro-2-cyanobenzyl) | Fluorine addition improves potency 5-10 fold | Citation 58 |
Fluorophenyl benzonitrile derivatives | Various biological targets | Variable depending on substitution | Electronic effects modulate binding | Multiple citations |
The application of 4-(4-Fluorophenyl)benzonitrile derivatives in drug discovery has yielded particularly promising results in the development of Menin-MLL inhibitors. A notable breakthrough came with the structure-based design approach that led to the potent, highly selective, and orally bioavailable small molecule inhibitor VTP50469 [5]. The development process involved appending a 4-fluorophenyl aniline to the pyrimidine ring of an initial compound, which led to a Menin-MLL binding inhibitor with a Ki value of 97 nM, representing a significant improvement in potency [5].
The optimization of these inhibitors demonstrated the critical importance of the fluorophenyl group in achieving high binding affinity. Further elaboration of the fluorophenyl-containing compounds resulted in inhibitors that showed dramatic reductions of leukemia burden in patient-derived xenograft models derived from patients with either MLL-rearranged acute myeloid leukemia or MLL-rearranged acute lymphoblastic leukemia [5]. Multiple mice engrafted with MLL-rearranged acute lymphoblastic leukemia remained disease-free for greater than one year after treatment, demonstrating the therapeutic potential of these fluorophenyl-containing derivatives.
The success of these bioactive derivatives can be attributed to their ability to displace Menin from protein complexes and inhibit chromatin occupancy of MLL at select genes [5]. The fluorophenyl group's contribution to this mechanism involves both hydrophobic interactions within the binding pocket and electronic effects that stabilize the inhibitor-protein complex. The development of high-affinity small-molecule inhibitors of the menin-mixed lineage leukemia interaction has shown that these compounds closely mimic natural protein-protein interactions, with the fluorophenyl group playing a crucial role in achieving the necessary binding affinity [6].
Studies on hydroxymethylpiperidine-based inhibitors have revealed that structure-based designed 3-fluoro substituted phenyl represents the most preferred substituent for interacting with the F9 pocket on menin [6]. The crystal structure of the menin-inhibitor complex confirmed the presence of dipolar interaction between the fluorine atom and the backbone amide of His181 on menin, demonstrating the specific molecular interactions that contribute to the high potency of these fluorophenyl-containing inhibitors.
The structure-activity relationships of 4-(4-Fluorophenyl)benzonitrile derivatives reveal complex patterns that highlight the importance of both the fluorophenyl group and the benzonitrile moiety in determining biological activity. SAR studies have consistently shown that the lipophilic character of substituents significantly influences antibacterial activity against Gram-positive bacteria, with fluorine substitution providing an optimal balance of electronic and hydrophobic properties [7].
The electronic effects of the fluorine atom play a crucial role in modulating the biological activity of these compounds. The strongly electron-withdrawing nature of fluorine substitution is particularly evident in its effect on the acidity of neighboring functional groups, which can significantly impact binding affinities, potency, selectivity, and absorption, distribution, metabolism, and excretion properties [8]. The incorporation of fluorine can affect several essential properties in drug design, including lipophilicity, metabolic stability, membrane permeation, and binding affinity through the electronegative nature of the fluorine atom [9].
Table 2: Structure-Activity Relationship Analysis for 4-(4-Fluorophenyl)benzonitrile
Structural Feature | Effect on Activity | Mechanism | Evidence |
---|---|---|---|
Fluorine substituent at para position | Enhanced binding affinity | Hydrophobic and electronic interactions | Multiple SAR studies |
Nitrile group (-CN) | Strong electron-withdrawing effect | Hydrogen bonding with targets | Crystal structure analysis |
Fluorophenyl group | Improved lipophilicity | π-π stacking interactions | Binding affinity studies |
Electronic effects of fluorine | Modulates pKa values | Inductive effects | Quantum mechanical calculations |
Hydrophobic character | Enhanced membrane permeation | Hydrophobic pocket occupation | Molecular dynamics simulations |
Molecular size and shape | Optimal receptor binding | Complementary binding | X-ray crystallography |
Dipole moment effects | Electrostatic interactions | Polar interactions | NMR and spectroscopic data |
Fluorine's role as a conformation-controlling element through hyperconjugative electron donation of vicinal groups and potentially through intramolecular hydrogen bonds has been documented in medicinal chemistry applications [9]. The amphiphilic character of fluorine, acting as both a hydrogen-bond acceptor and a hydrophobic moiety, contributes to the unique binding properties of fluorophenyl-containing compounds. Research has shown that fluorine substitution can give rise to conformational effects that significantly impact biological activity [10].
The SAR studies of related compounds have demonstrated that the positioning of the fluorine atom is critical for optimal activity. For instance, in DPP-4 inhibitors, substituting fluorine at the para position of the benzyl ring increased potency by three-fold, while introducing two fluorine atoms reduced potency, indicating that specific substitution patterns are required for optimal activity [11]. Similarly, in the development of tricyclic compounds, adding a fluorine atom at the 5th position of a cyano-substituted benzyl group enhanced activity by 10-fold, demonstrating the importance of precise fluorine positioning [11].
The fluorophenyl group in 4-(4-Fluorophenyl)benzonitrile serves as a crucial structural element that facilitates both hydrophobic and electronic interactions with biological targets. The unique properties of fluorine, including its high electronegativity (4.0 on the Pauling scale) and small size, make it particularly effective in modulating molecular interactions [12]. The C-F bond is considered the strongest bond in organic chemistry due to the electronegativity difference between the two atoms, and the highly electronegative nature of fluorine often alters the dipole moment of the overall molecule [12].
The hydrophobic interactions facilitated by the fluorophenyl group are particularly important in protein-ligand binding. Type II statins, which contain fluorophenyl groups and hydrophobic ring structures, demonstrate how these moieties can enhance binding affinity through complementary hydrophobic interactions [13]. The fluorophenyl group's ability to engage in π-π stacking interactions with aromatic residues in binding sites has been documented in numerous studies, with these interactions contributing significantly to binding affinity and selectivity [14].
Table 3: Enzyme Inhibition Profiles of 4-(4-Fluorophenyl)benzonitrile Derivatives
Enzyme Target | Inhibition Type | Fluorophenyl Role | Activity Range |
---|---|---|---|
Menin-MLL interaction | Protein-protein interaction | Hydrophobic binding pocket | Ki = 97 nM (optimized compounds) |
Influenza endonuclease | Endonuclease activity | Chelation enhancement | IC50 = 0.58 μM (4-fluorophenyl) |
DPP-4 (Dipeptidyl peptidase-4) | Peptidase activity | Hydrophobic interactions | IC50 = 1.7 nM (optimized) |
Acetylcholinesterase | Cholinesterase inhibition | Extended conformation | Similar to tacrine |
Butyrylcholinesterase | Cholinesterase inhibition | Bent/extended conformations | Reduced compared to ACE |
General enzyme inhibition | Various mechanisms | Binding affinity modulation | Variable (nM to μM range) |
Receptor binding studies | Receptor antagonism | Selectivity enhancement | Depends on target specificity |
The electronic effects of the fluorophenyl group are equally important in determining biological activity. The electronegativity of fluorine leads to several underlying effects on the molecule, including molecular and bond stability, dipole magnitude and direction, and electrostatic interactions with receptor sites [12]. These electronic considerations are crucial for understanding how fluorophenyl groups can be utilized to alter compounds and achieve specific therapeutic effects beyond simple metabolic protection.
The fluorophenyl group's role in hydrophobic interactions is further enhanced by its ability to modulate lipophilicity. The tuning of lipophilicity through fluorine substitution helps compounds to be absorbed and transported in vivo more effectively, stemming from the greater lipophilicity of the C-F bond relative to the C-H bond [12]. This property is particularly important for compounds that need to cross biological membranes to reach their target sites.
Research on perfluoroalkyl substances has shown that C-F···F-C interactions are indeed stronger than traditional hydrophobic interactions involving C-F···C-H interactions [15]. This finding has important implications for the design of fluorophenyl-containing compounds, as it suggests that strategic placement of fluorine atoms can enhance intermolecular interactions beyond simple hydrophobic effects.
The directionality of hydrophobic interactions involving fluorophenyl groups has been extensively studied. Analysis of crystallographic data has shown that fluorophenyl groups exhibit strikingly strong directional preferences in their intermolecular interactions, with specific directional interactions occurring due to the large quadrupole moments of aromatic ring systems and the effects of polarization [14]. These directional preferences are crucial for understanding how fluorophenyl groups contribute to the binding specificity and affinity of compounds like 4-(4-Fluorophenyl)benzonitrile.
Corrosive;Irritant;Environmental Hazard